6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
CAS No. |
886170-90-7 |
|---|---|
Molecular Formula |
C21H13N3O6S |
Molecular Weight |
435.41 |
IUPAC Name |
6-methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13N3O6S/c1-29-13-5-6-14-15(10-13)30-19-16(18(14)25)17(11-3-2-4-12(9-11)24(27)28)23(20(19)26)21-22-7-8-31-21/h2-10,17H,1H3 |
InChI Key |
WVCNXBZKIBLYLI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])C5=NC=CS5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno-Pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminobenzaldehyde derivative and a β-ketoester.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Attachment of the Nitro Group: Nitration of the phenyl ring can be performed using a mixture of concentrated nitric and sulfuric acids.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiazole moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride in hydrochloric acid or palladium on carbon with hydrogen gas.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Conversion of the nitro group to an amine.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antimicrobial activity. For instance, compounds synthesized from this structure have shown effectiveness against various bacterial strains. The presence of the thiazole ring and nitrophenyl group is believed to contribute to this biological activity by interfering with microbial metabolic processes .
Anticancer Potential
Research has also highlighted the potential anticancer properties of this compound. The structural features of 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suggest that it may interact with cellular pathways involved in cancer progression. Preliminary in vitro studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Applications in Medicinal Chemistry
The unique structure of 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione makes it a valuable scaffold for drug design. Its ability to be modified at various positions allows for the development of targeted therapies with improved efficacy and reduced side effects. This compound can serve as a lead structure for designing new drugs aimed at treating infections or cancer.
Material Science Applications
In addition to its medicinal applications, this compound may also find use in materials science. The chromeno-pyrrole framework is known for its electronic properties which can be harnessed in the development of organic semiconductors or photovoltaic materials. The incorporation of thiazole and nitrophenyl groups could enhance the stability and efficiency of these materials .
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial activity of synthesized derivatives of 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | Staphylococcus aureus |
Case Study 2: Anticancer Activity Screening
Another investigation focused on the anticancer properties of this compound using various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported that some derivatives led to over 70% inhibition of cell growth at concentrations below 10 µM.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| MCF-7 | 8 | Compound A |
| HeLa | 5 | Compound B |
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The nitrophenyl and thiazole groups could play a role in binding to biological targets, while the chromeno-pyrrole core might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Variations
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Melting Points: Methoxy-nitro-thiazole analog: Estimated 220–230°C (based on chloro analog: 243–245°C ). Dimethylaminoethyl-methoxyphenyl analog: 215–217°C (observed in related tetrahydroimidazopyridines) .
Solubility :
- Nitro and thiazole groups reduce aqueous solubility but enhance organic solvent compatibility (e.g., DMSO, dioxane) .
Biological Activity
6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates a chromeno[2,3-c]pyrrole core with various substituents that may influence its interactions with biological systems.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 435.41 g/mol. The structure includes:
- A methoxy group (–OCH₃)
- A nitrophenyl group (–NO₂)
- A thiazole moiety (–C₃H₃NS)
This configuration suggests that the compound may exhibit diverse biological activities due to the electronic and steric effects introduced by these functional groups.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity . For instance, related compounds have shown effectiveness against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
These activities are comparable to established antibiotics like gentamicin, suggesting potential therapeutic applications in treating bacterial infections .
Cytotoxicity and Antiproliferative Effects
Recent studies have investigated the cytotoxicity and antiproliferative effects of similar compounds on various cell lines. For example:
- In vitro tests demonstrated that certain pyrrole derivatives induce apoptosis and cell cycle arrest in cancer cell lines such as melanoma and keratinocytes.
- The compound's selectivity index (SI) was reported as 3.83 against human melanoma cells, indicating a promising therapeutic window .
The mechanisms underlying the biological activities of 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may involve:
- Inhibition of DNA gyrase , a known target for antibacterial agents.
- Enhanced interactions with biological receptors due to the presence of nitro and methoxy groups which may increase lipophilicity and solubility .
Table: Summary of Biological Activity Studies
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes that can be optimized for yield and purity. Common approaches include:
Q & A
Q. What synthetic methodologies are most effective for synthesizing 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
A one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions is a validated approach. This method allows modular substitution at the aryl aldehyde and amine positions, enabling structural diversification . Optimized protocols use dry dioxane as a solvent, heating at 80°C for 15–20 hours, and hydrazine hydrate (3–7 equivalents) for post-synthetic modifications .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments, particularly for the chromeno-pyrrole core and substituents like the 3-nitrophenyl group .
- IR spectroscopy : Validates functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities and confirms fused heterocyclic geometry .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Conduct polarity-based solubility tests in solvents like DMSO, ethanol, and aqueous buffers (pH 1–10). Stability is assessed via accelerated degradation studies under heat (40–60°C) and UV exposure, monitored by HPLC or LC-MS .
Advanced Research Questions
Q. What strategies mitigate low yields during the cyclization step of the chromeno-pyrrole core?
Yield optimization involves:
Q. How can structural diversification be achieved for structure-activity relationship (SAR) studies?
Substitute the aryl aldehyde (e.g., electron-deficient vs. electron-rich) and primary amine (e.g., alkyl vs. aromatic) in the multicomponent reaction. Post-synthetic modifications, such as thiazole-ring functionalization, further expand diversity . Libraries of 223+ analogs have been reported for high-throughput screening .
Q. How should researchers address contradictory biological activity data across assays?
- Dose-response validation : Perform EC50/IC50 determinations with serial dilutions to confirm activity thresholds .
- Interference testing : Rule out assay artifacts (e.g., fluorescence quenching by the nitro group) using orthogonal methods like SPR or cell-based infectivity models .
- Batch variability analysis : Compare synthetic batches via NMR and LC-MS to identify impurities affecting activity .
Q. What computational tools predict the compound’s physicochemical and pharmacokinetic properties?
Use QSPR models for logP, solubility, and metabolic stability predictions. Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like viral proteases or host TRIF pathways, guided by structural analogs with known bioactivity .
Methodological Notes
- Synthetic Reproducibility : Strict anhydrous conditions and inert atmospheres (N2/Ar) are critical for nitro-group stability .
- Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .
- Biological Assays : Include positive controls (e.g., AV-C for TRIF pathway activation) and validate antiviral activity in multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
